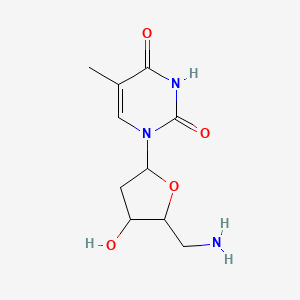

Thymidine, 5'-amino-5'-deoxy-

Description

Contextualization within Modified Nucleoside Chemistry Research

The study of 5'-Amino-5'-deoxythymidine (B1215968) is deeply rooted in the broader field of modified nucleoside chemistry. Modified nucleosides are analogs of the natural building blocks of DNA and RNA that have been chemically altered at the nucleobase, the sugar moiety, or the phosphodiester backbone. researchgate.netbldpharm.com These modifications are instrumental in medicinal chemistry and chemical biology for several reasons.

In a biological context, modified nucleosides, after cellular uptake, are typically phosphorylated by kinases to their active mono-, di-, or triphosphate forms. bldpharm.com These activated analogs can then interact with various enzymes involved in nucleic acid synthesis and metabolism. Their mechanism of action often involves competing with their natural counterparts for the active sites of these enzymes, thereby inhibiting processes crucial for cell proliferation or viral replication. bldpharm.combiosynth.com Alternatively, the triphosphate forms of modified nucleosides can be incorporated into growing DNA or RNA chains by polymerases, which can lead to chain termination or altered nucleic acid function. bldpharm.comacs.org

The exploration of modified nucleosides has led to the development of numerous therapeutic agents, particularly in the realms of antiviral and anticancer drugs. bldpharm.combiosynth.com By strategically altering the structure of natural nucleosides, researchers can fine-tune their biological activity, improve their metabolic stability, and enhance their selectivity for viral or cancer-specific enzymes over host enzymes. acs.org

Significance of 5'-Modifications in Nucleoside Analogs for Research

The modification at the 5' position of the sugar ring is a key strategy in the design of nucleoside analogs with specific functions. The 5'-hydroxyl group is the primary site of phosphorylation, the initial and often rate-limiting step for the activation of nucleosides. bldpharm.com Altering this position can therefore have a profound impact on the biological activity of the resulting analog.

The replacement of the 5'-hydroxyl group with an amino group, as seen in 5'-Amino-5'-deoxythymidine, introduces a nucleophilic center that can participate in different chemical reactions compared to the hydroxyl group. This modification makes these analogs valuable substrates for the synthesis of various derivatives, such as amide-conjugated nucleosides. scbt.com Furthermore, the 5'-amino group can influence the interaction of the nucleoside analog with key enzymes. For instance, a terminal 5'-amino group has been shown to inhibit enzymatic hydrolysis, thereby increasing the stability of oligonucleotides containing this modification. oup.com

The significance of 5'-modifications extends to their ability to confer selectivity. A notable characteristic of 5'-Amino-5'-deoxythymidine is its selective phosphorylation by viral kinases, such as the herpes simplex virus (HSV) thymidine (B127349) kinase, while being a poor substrate for mammalian cellular kinases. nih.gov This selective activation is a cornerstone of its antiviral potential, as the active form is preferentially generated in virus-infected cells. The resulting 5'-N-triphosphate can then be incorporated into DNA, a process that has been demonstrated with DNA polymerase I. nih.govacs.org

Historical Development and Early Research on 5'-Amino-5'-deoxythymidine

The synthesis and investigation of 5'-amino-substituted nucleosides date back to the early 1960s. An early report by Horwitz and colleagues in 1962 described the synthesis of 5'-Amino-5'-deoxyuridine and 5'-Amino-5'-deoxythymidine. acs.org This pioneering work laid the foundation for future exploration of this class of compounds.

Subsequent research in the 1970s and 1980s began to uncover the specific biological activities of 5'-Amino-5'-deoxythymidine. It was identified as a competitive inhibitor of thymidine kinase, an enzyme crucial for the synthesis of DNA precursors. tandfonline.com A key finding from this period was the discovery of its potent and selective activity against herpes simplex virus (HSV). nih.govnih.gov Research demonstrated that 5'-Amino-5'-deoxythymidine is specifically phosphorylated by the HSV-encoded thymidine kinase to its diphosphate (B83284) derivative, which is the active form that inhibits viral replication. nih.govnih.gov This selective phosphorylation by the viral enzyme, and not by the corresponding host cell enzymes, highlighted its potential as a targeted antiviral agent. nih.gov

Early synthetic methods for producing 5'-Amino-5'-deoxythymidine involved the direct amination of monotosylated thymidine with concentrated ammonium (B1175870) hydroxide (B78521). nih.govnih.gov This foundational synthesis provided the material for detailed biochemical studies that elucidated its mechanism of action, including its incorporation into viral DNA and the stability of its phosphorylated derivatives. nih.gov

| Year | Research Finding | Significance |

|---|---|---|

| 1962 | First reported synthesis of 5'-Amino-5'-deoxythymidine. acs.org | Opened the door for the study of 5'-amino nucleosides. |

| 1980 | Demonstration of selective phosphorylation by herpesvirus thymidine kinase. nih.govnih.gov | Established its potential as a selective antiviral agent. |

| 1984 | Studies on its incorporation into herpes simplex virus type 1 DNA. acs.org | Provided insight into its mechanism of antiviral action. |

| 1985 | Identified as a well-known competitive inhibitor of thymidine kinase. tandfonline.com | Confirmed its role in targeting a key enzyme in nucleotide metabolism. |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O4 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16) |

InChI Key |

PYWLBQPICCQJFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 5 Amino 5 Deoxythymidine

Established Synthetic Pathways for 5'-Amino-5'-deoxythymidine (B1215968)

The two predominant methods for the synthesis of 5'-amino-5'-deoxythymidine are direct amination of a tosylated precursor and a two-step process involving a 5'-azido-5'-deoxy intermediate.

Direct Amination of Monotosylated Thymidine (B127349)

A foundational and direct method for the synthesis of 5'-amino-5'-deoxythymidine involves the nucleophilic substitution of a tosyl group on a protected thymidine derivative. This pathway begins with the selective tosylation of the 5'-hydroxyl group of thymidine using p-toluenesulfonyl chloride, which forms 5'-O-tosylthymidine. This intermediate is then subjected to amination, where the tosyl group is displaced by an amino group.

The efficiency and yield of the direct amination of monotosylated thymidine are highly dependent on several key reaction parameters. Careful optimization of these conditions is crucial to maximize the formation of the desired product while minimizing side reactions.

The concentration of ammonia (B1221849) plays a critical role in the direct amination reaction. The use of concentrated ammonium (B1175870) hydroxide (B78521) is a common practice. nih.govnih.gov Employing an excess of ammonia, typically at concentrations greater than 2.5 M, is beneficial as it helps to minimize the hydrolysis of the tosyl group, which is a potential side reaction.

Temperature and the duration of the reaction are interdependent parameters that significantly influence the outcome of the synthesis. The reaction is typically conducted at elevated temperatures, often in the range of 50-60°C. A reaction time of 4 to 6 hours at 50°C has been found to be effective for maximizing the amination process while avoiding the degradation of the starting material and product. As with any chemical reaction, increasing the temperature generally increases the rate of reaction. acs.org

The choice of solvent is crucial for ensuring the solubility of the reactants, particularly the relatively hydrophobic tosylated thymidine intermediate. Aqueous solutions are commonly used, and the addition of a co-solvent is often necessary. The use of 10-20% dimethylformamide (DMF) in the aqueous solution enhances the solubility of the tosylate intermediate, thereby facilitating a more efficient reaction.

Table 1: Optimization Parameters for Direct Amination of Monotosylated Thymidine

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Ammonia Concentration | >2.5 M | Minimizes hydrolysis of the tosyl group. |

| Temperature | 50°C | Maximizes amination while preventing degradation. |

| Reaction Duration | 4–6 hours | Allows for completion of the reaction at the optimal temperature. |

| Solvent System | Aqueous solution with 10–20% DMF | Enhances the solubility of the hydrophobic tosylate intermediate. |

Reaction Conditions and Optimization Parameters

Synthesis via 5'-Azido-5'-deoxy Intermediates

An alternative and widely used pathway for the synthesis of 5'-amino-5'-deoxythymidine involves the use of a 5'-azido-5'-deoxythymidine intermediate. oup.comdrugfuture.com This two-step approach first introduces an azide (B81097) group at the 5' position, which is then reduced to the desired primary amine.

The synthesis of the 5'-azido intermediate can be achieved by reacting a suitable thymidine precursor with an azide salt. One common method involves treating 5'-O-tosylthymidine with lithium azide. drugfuture.com Alternatively, 5'-iodo-5'-deoxythymidine, which can be prepared from thymidine, can be reacted with sodium azide in a solvent such as DMF to yield 5'-azido-5'-deoxythymidine with good efficiency. oup.com One report indicated a 67% yield for this conversion when the reaction was stirred at room temperature for 20 hours. oup.com

Precursor Roles in the Synthesis of Conjugated Nucleosides

5'-Amino-5'-deoxythymidine serves as a key precursor for the synthesis of various nucleoside conjugates. scbt.com The nucleophilic 5'-amino group is readily available for forming stable linkages, such as amide bonds, with other molecules. scbt.comchemsrc.com This capability allows for the construction of modified oligonucleotides and dimeric nucleoside structures with unique properties. scite.ai

The synthesis of amide-conjugated nucleosides frequently utilizes 5'-amino-5'-deoxythymidine as the amino-component. scbt.com These syntheses involve the coupling of the 5'-amino group with a nucleoside derivative containing a carboxylic acid function. nih.gov For example, amide-linked dimers can be formed by reacting 5'-amino-5'-deoxynucleosides with 3'-(carboxymethyl)-3'-deoxynucleoside derivatives. nih.govacs.org The amide bond formation is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.govacs.org In some procedures, the carboxyl group is first activated, for instance, by forming a 4-nitrophenyl ester, which then reacts efficiently with the 5'-amino-5'-deoxythymidine in a solvent like pyridine (B92270) to yield the amide-linked dimer. nih.govacs.org This strategy has been employed to create dimers where the nucleosides are linked by a stable [(3′)CH₂CO-NH(5′)] amide bridge. scite.ai

Advanced Synthetic Approaches for Derivatized 5'-Amino-5'-deoxythymidine Analogs

Beyond simple conjugations, 5'-amino-5'-deoxythymidine is a platform for creating more complex derivatives, such as phosphoramidites for oligonucleotide synthesis and 5'-N-triphosphates, which are analogs of the building blocks of DNA.

Phosphoramidite (B1245037) Monomer Synthesis for Oligonucleotide Incorporation

To incorporate 5'-amino-5'-deoxythymidine into a specific site within a DNA strand using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. oup.comnih.gov This involves protecting the reactive 5'-amino group and then phosphitylating the 3'-hydroxyl group. oup.com The resulting phosphoramidite monomer can then be used in standard DNA synthesis cycles to generate oligonucleotides containing a 5'-amino group at a predetermined position. oup.comoup.com

The synthesis of this specific phosphoramidite monomer is a multi-step process that exemplifies the derivatization of 5'-amino-5'-deoxythymidine for oligonucleotide synthesis. oup.com

Table 2: Synthetic Pathway to the 5'-Amino-Thymidine Phosphoramidite Monomer

| Step | Starting Material | Reagents | Product | Yield | Source |

| 1. Iodination | Thymidine (I) | Methyltriphenoxyphosphonium iodide | 5'-Iodo-5'-deoxythymidine (II) | Not specified | oup.com |

| 2. Azidation | 5'-Iodo-5'-deoxythymidine (II) | Sodium azide (NaN₃) in DMF | 5'-Azido-5'-deoxythymidine (III) | Not specified | oup.com |

| 3. Reduction | 5'-Azido-5'-deoxythymidine (III) | Raney-nickel/hydrogen | 5'-Amino-5'-deoxythymidine | Not specified | oup.com |

| 4. Protection | 5'-Amino-5'-deoxythymidine | S-ethyl trifluorothioacetate | 5'-(N-Trifluoroacetyl)amino-5'-deoxythymidine (IV) | 58% | oup.com |

| 5. Phosphitylation | Compound (IV) | 2-Cyanoethoxy N,N-diisopropylaminochlorophosphine | 5'-(N-Trifluoroacetyl)amino-5'-deoxythymidine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) (V) | 74% | oup.com |

The synthesis begins with the conversion of thymidine to 5'-iodo-5'-deoxythymidine, which is then reacted with sodium azide to produce 5'-azido-5'-deoxythymidine. oup.com The azide is reduced to the primary amine. oup.com To prevent unwanted reactions during oligonucleotide synthesis, this 5'-amino group is protected, commonly with a trifluoroacetyl group, using S-ethyl trifluorothioacetate. oup.com The final step is the phosphitylation of the 3'-hydroxyl group of the N-protected nucleoside. This is achieved by reacting it with 2-cyanoethoxy N,N-diisopropylaminochlorophosphine in the presence of a mild base like N,N-diisopropylethylamine, yielding the target phosphoramidite monomer. oup.com

Synthesis of 5'-N-Triphosphate Derivatives

5'-Amino-5'-deoxythymidine can be converted to its 5'-N-triphosphate analog, where the 5'-oxygen is replaced by nitrogen, forming a phosphoramidate (B1195095) linkage instead of a phosphoester. nih.govnih.gov

A highly efficient, high-yield method for this conversion involves a one-pot reaction of 5'-amino-5'-deoxythymidine with trisodium (B8492382) trimetaphosphate. nih.govnih.gov The reaction is typically conducted in an aqueous solution containing tris(hydroxymethyl)aminomethane (Tris) and proceeds at room temperature over several days. nih.gov This chemical synthesis provides the 5'-N-triphosphate directly. nih.gov

Alternatively, enzymatic approaches have been explored. Incubation of 5'-amino-5'-deoxythymidine with purified herpes simplex virus type 1 (HSV-1)-encoded pyrimidine (B1678525) deoxyribonucleoside kinase results in the formation of the 5'-N-diphosphate derivative. nih.gov Notably, the monophosphate derivative was not detected as a product in this enzymatic reaction, and mammalian kinases were unable to phosphorylate the compound, highlighting the specificity of the viral enzyme. nih.gov

Table 3: Comparison of Synthesis Methods for 5'-N-Phosphorylated Derivatives

| Method | Key Reagent(s) | Product | Key Features | Source |

| Chemical Synthesis | Trisodium trimetaphosphate, Tris | 5'-Amino-5'-deoxythymidine-5'-N-triphosphate | High-yield, one-pot reaction | nih.govnih.gov |

| Enzymatic Synthesis | HSV-1 Thymidine Kinase, ATP | 5'-Amino-5'-deoxythymidine-5'-N-diphosphate | Specific to viral kinase; produces diphosphate (B83284) | nih.gov |

The resulting 5'-N-triphosphate analog can be incorporated into DNA by polymerases and is noted for the relative lability of the phosphoramidate bond in acidic conditions compared to the natural phosphodiester bond. nih.govacs.org

Preparation of other 5'-Substituted Analogs

The versatile nature of the 5'-amino group in 5'-amino-5'-deoxythymidine allows for the synthesis of a wide array of other 5'-substituted analogs. These modifications are designed to explore structure-activity relationships and to develop novel compounds with specific biological or chemical properties.

5'-Sulfamino-5'-deoxythymidinenais.net.cn

The synthesis of 5'-sulfamino-5'-deoxythymidine is accomplished by reacting 5'-amino-5'-deoxythymidine with a sulfonating agent. nih.gov A common method involves the use of a trimethylamine-sulfur trioxide complex ((CH₃)₃N·SO₃). nih.gov This reaction introduces a sulfamino group (-NHSO₃H) at the 5'-position of the thymidine molecule. The resulting 5'-sulfamino nucleoside has been shown to be stable under both acidic and basic aqueous conditions. nih.gov

5'-O-Aminothymidine and 5'-Deoxy-5'-hydrazinothymidinenih.govnih.gov

Novel nucleoside derivatives, specifically 5'-O-aminothymidine and 5'-deoxy-5'-hydrazinothymidine, have been synthesized as potential inhibitors of thymidine kinase. tandfonline.comtandfonline.com

| Starting Material | Reagent(s) | Product | Overall Yield |

| 5'-O-Tosylthymidine | 1. Ethyl ester of potassium hydroxycarbamate 2. Base | 5'-O-Aminothymidine | 13% |

| 5'-O-Tosylthymidine | 1. Benzyl carbazate (B1233558) 2. Hydrogenolysis | 5'-Deoxy-5'-hydrazinothymidine | 25% |

Table 2: Synthesis of 5'-O-Aminothymidine and 5'-Deoxy-5'-hydrazinothymidine.

5-Alkylamino- and 5-Dialkylamino-5-deoxythymidine Analogsnih.gov

An improved procedure has been developed for the synthesis of new 5'-N-substituted 5'-amino-5'-deoxythymidine and 5'-amino-5'-deoxy-xylo-thymidine derivatives in good yields. electronicsandbooks.com This method involves the aminolysis of a sulfonate salt of 5'-amino-5'-deoxythymidine. electronicsandbooks.com The resulting products are then converted to their free bases by passing them through a cation-exchange resin. electronicsandbooks.com For the synthesis of 5'-substituted xylo-thymidine derivatives, more forcing conditions, such as higher temperatures and longer reaction times, are necessary. electronicsandbooks.com

5'-Amino-5'-deoxy-5'-hydroxymethylthymidineoup.com

A novel oligonucleotide modification, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine, has been designed and synthesized. nih.govnih.gov The synthesis involves the dihydroxylation of a 5'-alkene or 5'-vinyl group that has been incorporated into a 5'-deoxy-5'-C-methenylthymidine derivative. nih.govnih.govresearchgate.net This process successfully yields two isomers of the target compound. nih.gov

Alpha-Thymidine Analogues with 5'-Amino Groupsoup.com

The synthesis of 5'-amino substituted α-thymidine analogues has been carried out as part of the development of novel antimalarial agents. nih.govacs.org The synthetic route begins with the sulfonation of α-thymidine, followed by displacement with sodium azide, and subsequent hydrogenation to yield the 5'-amino derivative. nih.govacs.org This amine can then be further reacted with various reagents, such as thioisocyanates, to produce a range of derivatives including thioureas, ureas, sulfonamides, and amides to explore structure-activity relationships. nih.govacs.org

| Synthetic Step | Reagents | Intermediate/Product |

| Sulfonation | Methanesulfonyl chloride, pyridine | 5'-O-methanesulfonyl-α-thymidine |

| Azide Displacement | Sodium azide, DMF | 5'-azido-5'-deoxy-α-thymidine |

| Hydrogenation | 10% Pd/C, MeOH | 5'-amino-5'-deoxy-α-thymidine |

| Derivatization | (Thio)isocyanate, sulfonyl chloride, etc. | 5'-Substituted α-thymidine derivatives |

Table 3: General Synthetic Scheme for 5'-Amino Substituted α-Thymidine Analogues.

Enzymatic Interactions and Metabolic Pathways of 5 Amino 5 Deoxythymidine

Substrate and Inhibitor Specificity with Nucleoside Kinases

Nucleoside kinases are a class of enzymes that play a crucial role in the synthesis of DNA and RNA by catalyzing the phosphorylation of nucleosides. The interaction of 5'-AdThd with these enzymes is highly specific, dictating its metabolic fate and pharmacological activity.

Interaction with Herpesvirus Thymidine (B127349) Kinase

Research has demonstrated that 5'-AdThd is a specific substrate for thymidine kinase (TK) encoded by herpes simplex virus (HSV). nih.govnih.gov Incubation of 5'-AdThd with purified HSV type 1-encoded pyrimidine (B1678525) deoxyribonucleoside kinase results in the formation of its diphosphate (B83284) derivative. nih.govnih.gov This selective phosphorylation is a key step in the compound's antiviral activity against herpes simplex virus. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to 5'-AdThd, a critical activation step. wikipedia.orgwikipedia.org

Interestingly, during the enzymatic phosphorylation of 5'-AdThd by HSV-1 thymidine kinase, the monophosphate derivative is not detected as a reaction product. nih.govnih.gov The reaction proceeds directly to the diphosphate derivative. nih.gov This suggests a unique mechanism of phosphorylation for this particular analogue by the viral enzyme.

Lack of Phosphorylation by Nonviral Thymidine Kinase

In stark contrast to its interaction with the viral enzyme, 5'-AdThd is not a substrate for nonviral thymidine kinases, such as those found in mammalian cells. nih.govnih.gov A purified mixture of nonviral thymidine kinase and thymidylate kinase from uninfected Vero cells was unable to phosphorylate 5'-AdThd under identical experimental conditions. nih.govnih.gov This specificity for the viral enzyme is a significant factor in the compound's selective action against virus-infected cells.

Competitive Inhibition of Thymidine Kinase Activity

In the absence of thymidine triphosphate (dTTP), 5'-AdThd acts as a competitive inhibitor of thymidine kinase activity. nih.gov Studies with thymidine kinase purified from 647V cells revealed a Ki value of 0.5 microM for this inhibition. nih.gov This indicates that 5'-AdThd can bind to the active site of the enzyme, competing with the natural substrate, thymidine.

A key regulatory mechanism for thymidine kinase is feedback inhibition by its end-product, dTTP. wikipedia.orgplos.org 5'-AdThd has been shown to antagonize this feedback inhibition. nih.govnih.gov This effect has been observed in intact cells, cellular extracts, and with purified enzyme preparations. nih.gov By interfering with the allosteric regulation of thymidine kinase, 5'-AdThd can disrupt the normal homeostatic mechanisms that control thymidine uptake and phosphorylation. nih.govnih.gov This antagonism suggests that 5'-AdThd competes with dTTP for the regulatory site on the enzyme. nih.gov

Interactive Data Table: Kinase Interaction Profile of 5'-Amino-5'-deoxythymidine (B1215968)

| Enzyme | Interaction Type | Product(s) | Inhibitory Action | Ki Value |

| Herpesvirus Thymidine Kinase | Substrate | Diphosphate derivative | - | - |

| Nonviral Thymidine Kinase | No interaction | None | - | - |

| Thymidine Kinase (in absence of dTTP) | Competitive Inhibitor | - | Competes with thymidine | 0.5 µM |

| Thymidine Kinase (in presence of dTTP) | Antagonist of feedback inhibition | - | Competes with dTTP at regulatory site | - |

Metabolism of 5'-Amino-5'-deoxythymidine and its Derivatives

The enzymatically formed diphosphate derivative of 5'-amino-5'-deoxythymidine (5'-AdThd-DP) demonstrates pH-dependent stability. nih.govnih.gov The rate of its hydrolysis increases as the pH of the environment decreases. nih.gov Under acidic conditions, the compound is notably unstable. Specifically, at a pH of 3.0, 5'-AdThd-DP hydrolyzes with a half-life of just 15 minutes, yielding 5'-AdThd and thymine (B56734). nih.gov The rate of hydrolysis is significantly accelerated below pH 3. nih.gov Conversely, the rate of degradation decreases exponentially at pH levels above 5.0, with negligible hydrolysis observed at neutral pH. The primary hydrolysis product detected is 5'-AdThd; the monophosphate derivative is not found in the hydrolysis mixture. nih.gov

| Condition | Observation | Hydrolysis Products |

|---|---|---|

| pH < 3 | Markedly increased rate of hydrolysis nih.gov | 5'-Amino-5'-deoxythymidine, Thymine nih.gov |

| pH 3.0 | Half-life of 15 minutes | |

| pH 3-5 | Shoulder region in hydrolysis rate curve nih.gov | 5'-Amino-5'-deoxythymidine nih.gov |

| Neutral pH | Negligible degradation |

In contrast to the acid-labile diphosphate derivative, nucleotide analogues where the 5'-amino group is converted to a sulfamino group exhibit significant stability. nih.gov Specifically, 5'-sulfamino-5'-deoxythymidine, prepared from 5'-amino-5'-deoxythymidine, is shown to be quite stable against hydrolysis in both acidic and basic aqueous solutions. nih.gov This stability is a key characteristic of these 5'-sulfamino-deoxynucleoside analogues. nih.gov

Role in Nucleic Acid Chemistry and Molecular Probes

The primary utility of 5'-amino-5'-deoxythymidine (B1215968) lies in its ability to be incorporated into oligonucleotides, thereby enabling the synthesis of nucleic acid analogs with tailored properties. These modifications are crucial for applications in diagnostics, therapeutics, and fundamental biological research. The introduction of a primary amino group at the 5'-terminus or within the oligonucleotide backbone opens up a vast potential for post-synthetic modifications and the creation of non-natural internucleoside linkages.

Incorporation into Oligonucleotides

The integration of 5'-amino-5'-deoxythymidine into nucleic acid chains is primarily achieved through chemical synthesis, particularly solid-phase synthesis, which allows for the precise, sequential addition of nucleotides to a growing chain.

Solid-Phase Synthesis of Oligonucleotide Analogs

Solid-phase oligonucleotide synthesis (SPOS) is the standard method for producing custom sequences of DNA and RNA. danaher.combiotage.co.jp The process involves the stepwise addition of nucleotide monomers, typically phosphoramidites, to a nascent oligonucleotide chain that is covalently attached to an insoluble solid support. biotage.co.jpumich.edu This methodology allows for the efficient removal of excess reagents by simple washing steps, making it highly automatable and robust. umich.edu

Use of 5'-Amino-5'-deoxythymidine as a 5'-Terminal Residue

A common application of 5'-amino-5'-deoxythymidine is its incorporation at the 5'-end of a synthetic oligonucleotide. In this context, a suitably protected 5'-amino-5'-deoxythymidine unit is added as the final monomer in the 3'-to-5' synthesis cycle. This placement introduces a reactive primary amine at the terminus of the oligonucleotide, which can then be used as a chemical handle for the post-synthetic attachment of various molecules, such as fluorescent dyes, quenchers, biotin (B1667282), or other reporter groups. This terminal functionalization is a key strategy for creating molecular probes for hybridization assays and other diagnostic applications. nih.gov

Formation of Internucleoside Phosphoramidate (B1195095) Links

Beyond terminal modification, 5'-amino-5'-deoxythymidine is instrumental in creating non-natural internucleoside linkages. When the 5'-amino group of this modified nucleoside reacts with the 3'-phosphate group of an adjacent nucleotide, it forms a 3'-O-P-N-5' phosphoramidate bond, replacing the natural phosphodiester linkage. nih.govnih.gov This substitution significantly alters the chemical properties of the oligonucleotide backbone.

The synthesis of oligomers containing these links has been described both in solution and on solid supports. nih.govnih.gov One method involves the direct condensation of nucleoside 3'-phosphates with the 5'-aminonucleoside using coupling agents like triphenylphosphine (B44618) and dipyridyl disulfide. nih.gov Oligonucleotides containing these phosphoramidate bonds exhibit unique characteristics, such as increased susceptibility to cleavage under mild acidic conditions, which can be exploited for sequence analysis. nih.gov However, the introduction of multiple 5'-phosphoramidate substitutions can sometimes lead to the destabilization of the DNA duplex. nih.gov

| Linkage Type | Chemical Structure | Key Feature | Reference |

| Phosphodiester (Natural) | 5'-C-O-P-O-C-3' | Natural backbone linkage in DNA/RNA | N/A |

| Phosphoramidate | 5'-C-N-P-O-C-3' | Contains a nitrogen-phosphorus bond; susceptible to acid cleavage | nih.govnih.gov |

Enzymatic Ligation into Oligonucleotides

While chemical synthesis is the predominant method for incorporating 5'-amino-5'-deoxythymidine, enzymatic approaches have also been explored. DNA polymerases have been shown to recognize the triphosphate derivative of this modified nucleoside, 5'-amino-5'-deoxythymidine 5'-triphosphate (NH2-dTTP), as a substrate. nih.govnih.gov

Research has demonstrated that Escherichia coli DNA polymerase I and its Klenow fragment can incorporate NH2-dTTP into a growing DNA strand during template-directed synthesis. nih.govnih.gov The reaction is generally slower compared to the incorporation of the natural counterpart, dTTP, reflecting a lower maximum reaction velocity (Vmax) and a higher Michaelis constant (Km) for the amino analog. nih.gov This enzymatic incorporation results in a polynucleotide chain containing acid-labile phosphoramidate bonds. nih.govnih.gov

T4 DNA Ligase Activity with Phosphoramidate Linkages

T4 DNA ligase is a key enzyme in molecular biology that catalyzes the formation of phosphodiester bonds to join nicks in double-stranded DNA. khimexpert.comwatchmakergenomics.com Its activity on substrates containing modified backbones is of significant interest. In studies involving the polymerase-mediated synthesis of polynucleotides using NH2-dTTP, the addition of DNA ligase to the reaction system was found to increase the size of the resulting polynucleotides. nih.gov This finding indicates that DNA ligase can join oligonucleotide blocks that already contain phosphoramidate bonds, effectively ligating these modified strands. nih.gov This demonstrates the enzyme's tolerance for this unnatural linkage at or near the ligation site, expanding the toolkit for the enzymatic construction of modified DNA.

| Enzyme | Substrate(s) | Product | Finding | Reference |

| E. coli DNA Polymerase I | 5'-amino-5'-deoxythymidine 5'-triphosphate, DNA template/primer | Polynucleotide with internucleoside phosphoramidate bonds | The enzyme successfully incorporates the modified nucleotide. | nih.gov |

| DNA Ligase | Nicked, double-stranded DNA containing phosphoramidate bonds | A larger, ligated polynucleotide | The enzyme can join DNA strands containing phosphoramidate linkages. | nih.gov |

Functionalization of Nucleic Acids

The primary motivation for incorporating 5'-amino-5'-deoxythymidine into an oligonucleotide is to introduce a versatile functional group for subsequent chemical reactions. The 5'-primary amine acts as a potent nucleophile, providing a site for covalent attachment of a wide array of molecules. For instance, the 5'-amino group on RNA derived from the enzymatic incorporation of the corresponding guanosine (B1672433) analog can be efficiently conjugated to activated esters, a common strategy for labeling biomolecules. rsc.org This functionalization is essential for producing custom DNA and RNA probes used in various molecular biology techniques, including fluorescence microscopy, flow cytometry, and nucleic acid detection assays.

Coupling with Reporter Groups (Biotin, Fluorophores)

The 5'-primary amino group of 5'-amino-5'-deoxythymidine is readily coupled to a wide array of reporter groups, most notably biotin and various fluorophores. This conjugation is typically achieved through amine-reactive chemistry, where the amino group acts as a nucleophile to react with activated esters, such as N-hydroxysuccinimide (NHS) esters, of the desired label.

This process allows for the creation of specifically labeled DNA probes at the 5'-terminus. For instance, biotinylated oligonucleotides are extensively used in non-radioactive detection systems and purification schemes due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. liberty.edu Similarly, attaching fluorescent dyes enables the synthesis of probes for use in applications like fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and fluorescence resonance energy transfer (FRET) studies. The ability to attach these reporter groups at a defined position is crucial for the design and function of these molecular tools. biosynth.comnih.gov

Preparation of Affinity Columns for DNA Binding Proteins

Oligonucleotides modified with a 5'-amino-5'-deoxythymidine residue can be covalently immobilized onto a solid support, such as agarose (B213101) beads, to create DNA affinity columns. researchgate.net This technique is a powerful method for the isolation and purification of specific DNA-binding proteins from complex cellular extracts.

The process involves synthesizing a DNA sequence known to be the binding site for a target protein, with the 5'-amino-5'-deoxythymidine incorporated at the terminus. This modified oligonucleotide is then coupled to an activated matrix. When a cell lysate is passed through the column, the target protein binds specifically to its recognition sequence on the immobilized DNA. Non-specific proteins are washed away, and the purified protein of interest can then be eluted by changing the ionic strength of the buffer or by other methods that disrupt the protein-DNA interaction. researchgate.netsigmaaldrich.com

Applications in Automated DNA Sequencing

While modified nucleotides are fundamental to DNA sequencing methodologies, such as the chain-termination method developed by Sanger, the specific role of 5'-amino-5'-deoxythymidine in modern automated DNA sequencing is not prominently documented. The core principle of many sequencing techniques involves the enzymatic incorporation of nucleotides that are labeled or modified to act as chain terminators. For example, the detection of 5-methylcytosine, a natural modification, requires specific chemical treatments or enzymatic analyses to be identified during sequencing. nih.gov Although 5'-amino-5'-deoxythymidine can be incorporated into a DNA strand by polymerases, its direct application as a routine component in high-throughput, automated sequencing platforms has not been widely established compared to fluorescently labeled dideoxynucleotides.

Interactions with DNA Polymerases and Ligases

The interaction of 5'-amino-5'-deoxythymidine, primarily in its 5'-triphosphate form, with enzymes that synthesize and modify DNA is a critical aspect of its utility and function in molecular biology. Its ability to be recognized and utilized by these enzymes allows for the creation of uniquely modified nucleic acids.

Incorporation into DNA by Klenow Fragment of Escherichia coli DNA Polymerase I

The 5'-triphosphate derivative of 5'-amino-5'-deoxythymidine serves as a substrate for the Klenow fragment of Escherichia coli DNA Polymerase I. nih.gov This enzyme, which contains the 5'→3' polymerase and 3'→5' exonuclease activities but lacks the 5'→3' exonuclease domain of the full enzyme, can incorporate the amino-modified nucleotide into a growing DNA strand during synthesis. thermofisher.comabmgood.com

However, the efficiency of this incorporation is lower than that of its natural analogue, deoxythymidine triphosphate (dTTP). The reaction with the amino-modified nucleotide proceeds at a slower rate, which is a consequence of both a lower maximum velocity (Vmax) and a higher Michaelis constant (Km) compared to dTTP. nih.gov This indicates a reduced affinity of the enzyme for the modified substrate and a slower catalytic turnover.

| Substrate | Relative Vmax | Relative Km | Consequence |

| dTTP | Higher | Lower | Efficient incorporation |

| 5'-amino-5'-deoxythymidine 5'-triphosphate | Lower | Higher | Slower, less efficient incorporation nih.gov |

Potential for Sequence-Specific DNA Cleavage

The enzymatic incorporation of 5'-amino-5'-deoxythymidine monophosphate into a polynucleotide chain results in the formation of a phosphoramidate linkage (P-N bond) instead of the natural phosphodiester linkage (P-O bond). This modified bond is significantly more labile, particularly under acidic conditions. nih.gov This chemical instability provides a basis for sequence-specific DNA cleavage.

By using a DNA template and primer, a polymerase can be directed to incorporate the aminonucleotide at a single, specific site. Subsequent treatment with acid will preferentially cleave the DNA backbone at the location of the unstable phosphoramidate bond. This two-step process, involving enzymatic incorporation followed by chemical cleavage, allows for the targeted cutting of DNA at any desired sequence, a feature not easily accomplished with restriction enzymes that recognize only specific, palindromic sequences.

Substrate for DNA-Dependent DNA Polymerase and T4 DNA Ligase

As established, 5'-amino-5'-deoxythymidine 5'-triphosphate is a substrate for DNA-dependent DNA polymerases like E. coli DNA Polymerase I. nih.gov The resulting polynucleotides, which contain internal phosphoramidate bonds and oligonucleotide blocks, can be further modified by other DNA-modifying enzymes. Notably, these synthesized strands can be acted upon by T4 DNA Ligase. The addition of this enzyme to the synthesis reaction has been shown to increase the size of the resulting polynucleotides, indicating that the ligase can successfully join the oligonucleotide blocks that have been synthesized using the amino-modified precursor. nih.gov This compatibility with essential enzymes like polymerases and ligases underscores the utility of 5'-amino-5'-deoxythymidine in creating and manipulating novel DNA structures for various molecular biology applications.

Role in RNA Polymerase Activity

The 5'-amino-5'-deoxyribonucleoside derivative, specifically its 5'-N-triphosphate form, has been investigated for its role in the activity of RNA polymerases. Research has demonstrated that these modified nucleotides can act as inhibitors of the transcription process.

Studies have explored the potential for the transcriptional incorporation of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides (5'NH NTPs) by various RNA polymerases. Research involving T3, T7, Sp6, and a mutant T7 Y639F RNA polymerase has shown that the presence of 5'NH NTPs prevents the synthesis of full-length transcripts. plos.org This suggests that 5'NH NTPs can serve as potential inhibitors of transcription. plos.org

The inhibitory effect is attributed to a significant reduction in the rate of transcription reactions when 5'NH NTPs are introduced. plos.org Attempts to alter transcription conditions did not overcome this inhibitory effect on the incorporation rate of 5'NH NTPs. plos.org The findings from these studies highlight the potential of 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides as tools for modulating gene expression and as potential therapeutic agents.

Research Findings on the Inhibition of RNA Polymerases by 5'NH NTPs

| RNA Polymerase | Observation | Reference |

| T3 RNA Polymerase | Inhibition of full-length transcript synthesis | plos.org |

| T7 RNA Polymerase | Inhibition of full-length transcript synthesis | plos.org |

| Sp6 RNA Polymerase | Inhibition of full-length transcript synthesis | plos.org |

| T7 Y639F RNA Polymerase | Inhibition of full-length transcript synthesis | plos.org |

Biological Activity and Cellular Mechanisms in Research Models

Research on Antiviral Mechanisms

Studies have explored the antiviral properties of 5'-amino-5'-deoxythymidine (B1215968), particularly against Herpes Simplex Virus (HSV). The research has aimed to understand how this analog interferes with viral replication processes at a molecular level.

Inhibition of Herpes Simplex Virus Replication in Research Settings

In laboratory models using Vero cells infected with Herpes Simplex Virus type 1 (HSV-1), 5'-amino-5'-deoxythymidine has been shown to inhibit viral replication. nih.gov Unlike many other antiviral nucleoside analogs, 5'-AdThd does not appear to directly inhibit the synthesis of HSV-1 DNA. nih.gov Instead, its antiviral activity is correlated with its incorporation into the viral genetic material. nih.gov The compound is specifically phosphorylated by the herpesvirus-encoded thymidine (B127349) kinase, a step that is crucial for its activity, as nonviral thymidine kinase from uninfected cells does not phosphorylate it. nih.gov

A key aspect of the antiviral mechanism of 5'-amino-5'-deoxythymidine is its ability to be incorporated into the DNA of HSV-1 during replication. nih.gov Research involving radiolabeled 5'-AdThd has demonstrated that the analog is integrated into the viral DNA in a dose-dependent manner. nih.gov This incorporation is directly linked to the compound's ability to reduce viral yield, suggesting that the substitution of the natural nucleoside, thymidine, with 5'-AdThd is a critical step in its antiviral effect. nih.gov

The incorporation of 5'-amino-5'-deoxythymidine into the viral DNA has been shown to affect the structural integrity of the genetic material. nih.gov Analysis of the viral DNA synthesized in the presence of the analog revealed an increase in single-stranded breaks, particularly at very high concentrations of the compound. nih.gov However, the studies did not find evidence of double-stranded breaks in the viral DNA. nih.gov This suggests that the presence of 5'-AdThd within the DNA strand introduces instability, leading to these structural defects.

Further research into the molecular effects of 5'-amino-5'-deoxythymidine in HSV-1 infected cells has revealed a significant impact on viral RNA. nih.gov Treatment with the analog leads to a substantial reduction in the total amount of viral RNA at late stages of infection. nih.gov Specifically, it causes a notable decrease in cytoplasmic polyadenylated (poly(A)+) viral RNA, which is reduced to only 10% of the levels found in control-treated cultures. nih.gov This shift from poly(A)+ to poly(A)- RNA is proportional to the degree of 5'-AdThd substitution in the viral DNA. nih.gov While there is no evidence of direct inhibition of the RNA polyadenylation process itself, the results indicate that the antiviral activity of 5'-AdThd involves a perturbation of the relative amounts of viral poly(A)+ and poly(A)- RNA, in addition to its effects on viral DNA. nih.gov

Research on Antineoplastic Mechanisms in Cellular Models

In the context of cancer research, 5'-amino-5'-deoxythymidine is studied as a purine (B94841) nucleoside analog. medchemexpress.com This class of compounds is known for its broad antitumor activity, which is often attributed to the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Inhibition of DNA Synthesis (General Nucleoside Analog Mechanism)

As a nucleoside analog, 5'-amino-5'-deoxythymidine is investigated for its potential to interfere with DNA synthesis, a hallmark of cancer cell proliferation. medchemexpress.com The general mechanism for such analogs involves their uptake by cells and subsequent metabolic conversion into active forms that can disrupt the DNA replication process. oncohemakey.com These activated analogs can act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA chain, leading to termination of elongation. oncohemakey.com The anticancer mechanisms of purine nucleoside analogs like 5'-AdThd are thought to rely on these processes, ultimately inhibiting the synthesis of new DNA and thereby impeding tumor cell growth. medchemexpress.com

Table of Research Findings on 5'-Amino-5'-deoxythymidine

| Area of Research | Model System | Key Finding | Citation |

|---|---|---|---|

| Antiviral Mechanisms | HSV-1 infected Vero cells | Incorporation into viral DNA correlates with antiviral activity. | nih.gov |

| Viral DNA Structure | HSV-1 infected Vero cells | Induces single-stranded breaks in viral DNA at high concentrations. | nih.gov |

| Viral RNA Processing | HSV-1 infected Vero cells | Causes a shift from poly(A)+ to poly(A)- viral RNA. | nih.govnih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5'-amino-5'-deoxythymidine |

| Thymidine |

| Acyclovir |

| Penciclovir |

| Valacyclovir |

| Famciclovir |

| 5-iodo-2′-deoxyuridine |

| 1-β-d-arabinofuranosylcytosine |

| 9-β-d-arabinofuranosyladenine |

| 5-Fluoro-uracil |

| Capecitabine |

| Cisplatin |

| Oxaliplatin |

| 5-Azacytidine |

| Decitabine |

| Uridine |

| Deoxyuridine |

| Deoxycytidine |

| Adenine |

| Guanine (B1146940) |

| Cytosine |

| Thymine (B56734) |

| Uracil |

| 5-methylcytosine |

| Pseudouridine |

| 5-methylcytosine (m5C) |

Induction of Apoptosis (General Nucleoside Analog Mechanism)

As a nucleoside analog, 5'-amino-5'-deoxythymidine is understood to induce apoptosis, or programmed cell death, through mechanisms common to this class of compounds sigmaaldrich.com. The general pathway for apoptosis induction by nucleoside analogs involves their structural similarity to natural nucleosides, allowing them to be recognized and processed by cellular enzymes. nih.govbiosynth.com

The process typically begins with the incorporation of the analog into DNA during replication or repair synthesis. biosynth.com This incorporation disrupts the structural integrity of the DNA, leading to events such as the stalling of replication forks and the termination of the elongating DNA chain. nih.govbiosynth.com Cellular DNA damage sensors, including the protein kinases ATM, ATR, and DNA-PK, recognize these structural anomalies. nih.govbiosynth.com

Upon detecting damage, these sensors activate complex signaling pathways that serve multiple functions. nih.gov Initially, they trigger cell cycle checkpoints to arrest progression, providing an opportunity for DNA repair mechanisms to correct the damage. nih.govbiosynth.com However, if the cellular damage is too extensive and overwhelms the repair capacity, these same sensor pathways can pivot to initiate apoptotic processes. nih.govbiosynth.com This initiation often involves the intrinsic mitochondrial pathway of apoptosis, which is characterized by the release of cytochrome c, the activation of initiator caspase-9, and subsequently, the executioner caspase-3, ultimately leading to the dismantling of the cell. carlroth.com The decision to undergo apoptosis is influenced by the cell's intrinsic apoptotic potential, and understanding this can inform the rational design of therapeutic strategies. nih.govbiosynth.com

Impact on Cellular Thymidylate Uptake

5'-amino-5'-deoxythymidine has a notable effect on the cellular uptake of thymidine, primarily by modulating the activity of the enzyme thymidine kinase. nih.gov Thymidine kinase is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (dTMP), which is then further phosphorylated to thymidine triphosphate (dTTP) for DNA synthesis. nih.gov This enzyme is subject to feedback inhibition by its end-product, dTTP; high intracellular levels of dTTP bind to a regulatory site on the enzyme, reducing its activity. nih.gov

Research conducted on 647V cells has shown that 5'-amino-5'-deoxythymidine can antagonize this feedback inhibition. nih.gov The compound appears to compete with dTTP for the regulatory site on thymidine kinase. nih.gov By displacing dTTP, 5'-amino-5'-deoxythymidine effectively deinhibits the enzyme, leading to a stimulation of its activity. nih.gov This increased enzymatic activity results in an enhanced uptake and phosphorylation of thymidine from the extracellular environment. nih.gov

This mechanism was further elucidated by experiments where cellular dTTP pools were manipulated. When dTTP pools were depleted using methotrexate, the ability of 5'-amino-5'-deoxythymidine to stimulate thymidine uptake was reduced. nih.gov Conversely, when dTTP pools were restored, the stimulatory effect of the analog was also restored, supporting the hypothesis that its primary action in this context is the antagonism of dTTP-mediated feedback inhibition. nih.gov While it stimulates the uptake of the nucleoside thymidine, it has also been reported to potentially inhibit the uptake of the nucleotide thymidylate through competitive inhibition. biosynth.com

Research on 5'-{(2-Chloroethyl)carbamoyl(nitroso)amino}-5'-deoxythymidine as an Alkylating Agent

A derivative of 5'-amino-5'-deoxythymidine, 5'-{(2-Chloroethyl)carbamoyl(nitroso)amino}-5'-deoxythymidine, has been investigated for its properties as an alkylating agent. This compound is structurally a nitrosourea (B86855) linked to a thymidine analog. Nitrosoureas are a class of compounds known for their ability to alkylate DNA and proteins, a mechanism that underlies their cytotoxic effects. wustl.edu The lipophilic nature of many nitrosoureas allows them to diffuse into cells and exert their effects independently of cell proliferation. wustl.edu The activity of these agents involves the transfer of an alkyl group to nucleophilic sites on cellular macromolecules, which disrupts their normal function. wustl.edu Studies on related nitrosoureas have shown that different parts of the molecule can have different targets; for instance, with CCNU, the cyclohexyl moiety tends to bind extensively to proteins, particularly nuclear proteins, while the ethylene (B1197577) group binds to nucleic acids. nih.gov

The (2-chloroethyl)-nitrosourea moiety of this thymidine derivative is proposed to function by inducing DNA damage, primarily through interstrand cross-linking. researchgate.net This process is thought to occur in two steps. The first step involves the chloroethylation of a nucleophilic site, such as the N7 position of a guanine residue, on one strand of the DNA. researchgate.net The second step is a slower reaction where the attached chloroethyl group reacts with a nucleophilic site on the opposite DNA strand, resulting in the formation of a covalent ethyl bridge between the strands. researchgate.net

These interstrand cross-links are significant lesions that physically prevent the separation of the DNA double helix. researchgate.net Consequently, they act as potent blocks to essential cellular processes such as DNA replication and transcription, which both require strand separation. wustl.edu By forming these adducts, alkylating agents disrupt the DNA template, leading to the inhibition of DNA polymerases and RNA polymerases. wikipedia.org This cessation of DNA synthesis and transcription ultimately triggers cell cycle arrest and can lead to apoptosis. wustl.edu

Cellular Response Studies in Research Cell Lines

Interestingly, research indicates that the cellular machinery of uninfected host cells interacts differently with the compound. A purified mixture of nonviral thymidine kinase and thymidylate kinase from uninfected Vero cells was found to be incapable of phosphorylating 5'-amino-5'-deoxythymidine. This suggests that the compound is not a substrate for the normal cellular nucleoside salvage pathway in these cells, contrasting with its processing by the virus-encoded thymidine kinase.

While the mechanism for stimulating deoxythymidine (dThd) uptake via antagonism of thymidine kinase feedback inhibition is established in cell lines such as 647V, specific studies demonstrating this effect in HeLa and Vero cells are not prominent in the reviewed literature. nih.gov In Vero cells, the observation that the endogenous thymidine kinase does not phosphorylate 5'-amino-5'-deoxythymidine suggests that the compound's direct interaction with the salvage pathway may be limited in uninfected cells. Research on HeLa cells has identified topoisomerase inhibitors, such as etoposide, as potent inducers of equilibrative nucleoside transporter 1 (ENT1) activity and subsequent fluorothymidine uptake, but similar detailed studies involving 5'-amino-5'-deoxythymidine are lacking. Therefore, while the potential for modulating thymidine uptake exists based on its known mechanism of action, direct evidence of stimulation in HeLa and Vero cells requires further investigation.

Table 1: Summary of Cellular Responses to 5'-amino-5'-deoxythymidine and its Derivatives in Research Models

| Mechanism/Response | Compound | Key Findings | Research Model |

|---|---|---|---|

| Induction of Apoptosis | 5'-amino-5'-deoxythymidine | Acts via general nucleoside analog mechanism: DNA incorporation, stalled replication, DNA damage sensing, and activation of apoptotic pathways. | General Model sigmaaldrich.comnih.govbiosynth.com |

| Thymidine Uptake | 5'-amino-5'-deoxythymidine | Stimulates dThd uptake by competing with dTTP at the regulatory site of thymidine kinase, antagonizing feedback inhibition. | 647V cells nih.gov |

| DNA Cross-Linking | 5'-{(2-Chloroethyl)carbamoyl(nitroso)amino}-5'-deoxythymidine | Proposed to form interstrand DNA cross-links via its chloroethylnitrosourea moiety, inhibiting DNA replication and transcription. | General Model wustl.eduresearchgate.net |

| Antiviral Activity | 5'-amino-5'-deoxythymidine | Incorporated into viral DNA, causes single-strand breaks, and reduces viral poly(A+) RNA. | HSV-1 infected Vero cells consensus.appleprosy-information.org |

| Cellular Phosphorylation | 5'-amino-5'-deoxythymidine | Not phosphorylated by thymidine kinase from uninfected Vero cells. | Vero cells |

Role as an Antibody Response Modifier in Research

In addition to its effects on DNA synthesis and cell viability, 5'-amino-5'-deoxythymidine has been reported to have immunomodulatory properties. Specifically, it is described as a compound that binds to the cell surface and acts as an antibody response modifier. biosynth.com This suggests a potential role in influencing the immune system's recognition of and response to antigens. However, detailed mechanistic studies and primary research articles elaborating on this specific function were not extensively found in the literature reviewed. The concept of using small molecules to modulate immune responses is an active area of research, with other compounds like lenalidomide (B1683929) known to have multiple immunomodulatory effects, including anti-inflammatory and costimulatory properties. Further investigation is required to fully characterize the mechanism and significance of 5'-amino-5'-deoxythymidine as an antibody response modifier.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of synthesized Thymidine (B127349), 5'-amino-5'-deoxy-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Thymidine, 5'-amino-5'-deoxy-. Specifically, ¹H-NMR is used to confirm that the synthesized compound's structure corresponds to the assigned chemical arrangement carlroth.comcarlroth.com. The spectrum provides information about the chemical environment of each proton, allowing for the verification of the thymine (B56734) base, the deoxyribose sugar moiety, and the characteristic 5'-amino group.

| Proton Group | Expected Chemical Shift Range (ppm) | Key Structural Confirmation |

|---|---|---|

| Thymine-H6 | ~7.5 | Confirms the presence of the pyrimidine (B1678525) ring. |

| Anomeric-H1' | ~6.2 | Indicates the N-glycosidic bond between the base and the sugar. |

| Sugar Protons (H2', H3', H4') | ~2.0-4.5 | Confirms the deoxyribose sugar backbone. |

| 5'-CH₂NH₂ | ~2.8-3.0 | Characteristic signal confirming the replacement of the 5'-hydroxyl with an amino group. |

| Thymine-CH₃ | ~1.8 | Signature methyl group of the thymine base. |

Mass spectrometry is employed to determine the molecular weight of Thymidine, 5'-amino-5'-deoxy- and to confirm its elemental composition. This technique verifies that the compound has the correct molecular formula, C₁₀H₁₅N₃O₄, corresponding to a molecular weight of approximately 241.24 g/mol biosynth.com.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₄ | Defines the elemental composition of the compound biosynth.com. |

| Molecular Weight (Calculated) | 241.24 g/mol | Theoretical mass used for comparison with experimental data biosynth.com. |

| Method | Electrospray Ionization (ESI-MS) | Commonly used soft ionization technique for nucleoside analogs. |

| Expected Ion Peak [M+H]⁺ | ~242.11 m/z | Confirms the molecular mass of the protonated molecule. |

Chromatographic Techniques

Chromatography is essential for the purification of Thymidine, 5'-amino-5'-deoxy- after synthesis and for the analysis of its purity. It is also a key tool for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Thymidine, 5'-amino-5'-deoxy- carlroth.comcarlroth.com. Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity. This technique is sensitive enough to separate the target compound from starting materials, byproducts, and other impurities. Commercial suppliers often guarantee a purity of ≥ 98% as determined by HPLC analysis carlroth.comcarlroth.com.

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18-modified silica |

| Mobile Phase | A gradient of aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile). |

| Detection | UV spectrophotometry at 210–220 nm bachem.com. |

| Purity Standard | ≥ 98% carlroth.comcarlroth.com. |

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of the synthesis of Thymidine, 5'-amino-5'-deoxy- and its derivatives nih.gov. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, researchers can visualize the consumption of reactants and the formation of the product. The separation is based on the differential partitioning of components between the stationary and mobile phases.

| Parameter | Description |

|---|---|

| Purpose | To monitor the conversion of starting materials to the final product in chemical synthesis nih.govd-nb.info. |

| Stationary Phase | Silica gel plate. |

| Mobile Phase | A mixture of solvents, such as chloroform (B151607) and methanol, adjusted for optimal separation d-nb.info. |

| Visualization | UV light (for UV-active compounds) or chemical staining agents. |

| Analysis | Comparison of the retention factor (Rf) values of spots in the reaction mixture to those of pure starting materials and the expected product. |

Enzymatic Assays

Enzymatic assays are critical for understanding the biological activity of Thymidine, 5'-amino-5'-deoxy-. Research has shown that this compound interacts specifically with certain enzymes, particularly those involved in nucleoside metabolism.

One key finding is its role as a substrate for herpes simplex virus type 1 (HSV-1)-encoded pyrimidine deoxyribonucleoside kinase nih.gov. This enzyme specifically phosphorylates 5'-amino-5'-deoxythymidine (B1215968) to its diphosphate (B83284) derivative, a conversion that does not occur with nonviral thymidine kinase and thymidylate kinase nih.gov.

Furthermore, Thymidine, 5'-amino-5'-deoxy- has been studied for its interaction with thymidine kinase from 647V cells nih.gov. In this system, it acts as a competitive inhibitor of the enzyme with a Ki of 0.5 µM nih.gov. It can also antagonize the feedback inhibition exerted by thymidine triphosphate (dTTP) on thymidine kinase, suggesting it competes with dTTP for the enzyme's regulatory site nih.gov. This interaction ultimately leads to a stimulation of thymidine uptake in intact cells nih.gov.

| Enzyme | Organism/Cell Line | Role of Thymidine, 5'-amino-5'-deoxy- | Key Research Findings |

|---|---|---|---|

| Pyrimidine Deoxyribonucleoside Kinase | Herpes Simplex Virus Type 1 (HSV-1) | Substrate | Specifically phosphorylated to the diphosphate derivative nih.gov. |

| Thymidine Kinase | Uninfected Vero Cells | Not a substrate | Unable to phosphorylate the compound under identical conditions nih.gov. |

| Thymidine Kinase | 647V Cells | Competitive Inhibitor / Allosteric Modulator | Competitively inhibits thymidine kinase (Ki = 0.5 µM) and antagonizes dTTP feedback inhibition nih.gov. |

Thymidine Kinase Activity Assays

Assays involving thymidine kinase (TK) are fundamental to characterizing the interaction of 5'-AdThd with this key enzyme in the nucleotide salvage pathway. Research has shown that 5'-AdThd is a substrate for viral TK but not for the corresponding non-viral enzymes.

In one study, radioactive 5'-AdThd was incubated with purified herpes simplex virus type 1 (HSV-1)-encoded pyrimidine deoxyribonucleoside kinase. The reaction products were analyzed to determine the extent of phosphorylation. This assay revealed that the viral enzyme specifically phosphorylates 5'-AdThd to its diphosphate derivative, 5'-amino-5'-deoxythymidine 5'-diphosphate. nih.gov Notably, the monophosphate derivative was not detected as a product. nih.gov In contrast, a purified mixture of non-viral thymidine kinase and thymidylate kinase from uninfected Vero cells was unable to phosphorylate 5'-AdThd under the same conditions, highlighting the specificity of the viral enzyme. nih.gov

Further studies have investigated the regulatory effects of 5'-AdThd on TK activity, particularly its ability to counteract feedback inhibition. In assays using TK purified from 647V cells, 5'-AdThd was found to be a competitive inhibitor of the enzyme in the absence of thymidine triphosphate (dTTP), with a Ki of 0.5 µM. nih.gov However, in the presence of the allosteric inhibitor dTTP, 5'-AdThd stimulated enzyme activity. This suggests that 5'-AdThd competes with dTTP for the regulatory site on the enzyme, thereby antagonizing the feedback inhibition and stimulating thymidine uptake in intact cells. nih.gov

Table 1: Interaction of 5'-amino-2',5'-dideoxythymidine (5'-AdThd) with Thymidine Kinase from 647V Cells

| Condition | Role of 5'-AdThd | Kinetic Parameter | Observation |

|---|---|---|---|

| Absence of dTTP | Competitive Inhibitor | Ki = 0.5 µM | Inhibits thymidine kinase activity. nih.gov |

DNA Polymerase Incorporation Assays

A critical aspect of 5'-AdThd research involves assessing the ability of its triphosphate form, 5'-amino-5'-deoxythymidine 5'-triphosphate (5'-AdTTP), to be incorporated into DNA by DNA polymerases. These assays typically involve a template, primers, a mix of standard deoxynucleoside triphosphates (dNTPs), and the analogue, followed by analysis of the resulting polynucleotide product.

Experiments using Escherichia coli DNA polymerase I and a single-stranded φX174 DNA template have demonstrated that 5'-AdTTP can effectively substitute for dTTP to stimulate the synthesis of acid-precipitable polynucleotides. nih.gov The incorporation of the amino analogue was confirmed through double-labeling experiments using [¹⁴C]dATP and [³²P]-5'-AdTTP. nih.gov Kinetic analysis in these assays revealed that the reaction with the amino analogue is slower than with dTTP, which is a consequence of a lower Vmax and a higher Km for 5'-AdTTP. nih.gov

Similarly, the Klenow fragment of E. coli DNA polymerase I has been shown to efficiently incorporate these nucleotide analogues into DNA when they are substituted for their natural counterparts. nih.gov These incorporation assays are foundational for applications that rely on the subsequent chemical properties of the modified DNA. nih.gov

Table 2: Kinetic Parameters for 5'-AdTTP Incorporation by E. coli DNA Polymerase I

| Substrate | Vmax | Km | Efficiency Compared to dTTP |

|---|---|---|---|

| dTTP | Higher | Lower | Standard |

DNA Ligase Activity Assays

The presence of a phosphoramidate (B1195095) bond, formed when 5'-AdTTP is incorporated into a DNA strand, affects subsequent enzymatic steps such as ligation. DNA ligase activity assays are used to determine if the modified DNA can be joined to other DNA fragments. Research has shown that polynucleotides synthesized using DNA polymerase I and containing incorporated aminodeoxythymidine phosphate (B84403) can be further acted upon by DNA ligase. The addition of DNA ligase to the synthesis system resulted in an increase in the size of the phosphoramidate-containing polynucleotides, which ranged from approximately 100 to over a thousand nucleotide units. nih.gov This demonstrates that the 3'-hydroxyl end of a strand containing the analogue can be successfully joined to the 5'-phosphate of an adjacent strand, indicating that the modification does not prevent recognition and catalysis by DNA ligase.

Molecular Biological Techniques

The analysis of oligonucleotides and DNA containing 5'-amino-5'-deoxythymidine relies on a suite of standard and adapted molecular biology techniques to purify, detect, and characterize the modified nucleic acids.

Gel Electrophoresis (e.g., Polyacrylamide Gel Electrophoresis for Oligonucleotides)

Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique widely used for the analysis and purification of synthetic oligonucleotides, including those modified with a 5'-amino group. thermofisher.com The charge and size of the oligonucleotide determine its mobility through the gel matrix. The presence of the 5'-amino group can alter the electrophoretic mobility compared to an unmodified oligonucleotide of the same sequence. Typically, 5'-amino-linked oligonucleotides elute later than their 5'-hydroxyl counterparts. thermofisher.com This technique is essential for quality control during synthesis and for isolating the purified, modified product for subsequent experiments.

Radiometric Assays for Tracer Studies

Radiolabeling is a powerful tool for tracing the metabolic fate and incorporation of 5'-AdThd. The compound can be synthesized in a radioactive form, such as by using tritium (B154650) (³H) or Carbon-14 (¹⁴C). nih.gov More commonly, the phosphate group is labeled. For instance, in DNA polymerase incorporation studies, [³²P] was used to label the 5'-triphosphate derivative of 5'-amino-5'-deoxythymidine. nih.gov This allowed for direct tracking of the analogue's incorporation into newly synthesized polynucleotides. nih.gov By measuring the amount of acid-precipitable radioactivity, researchers can quantify the extent of DNA synthesis and analogue incorporation. nih.gov Such double-labeling experiments, often also including a different radiolabel on one of the natural dNTPs (e.g., [¹⁴C]dATP), provide a robust method for confirming that the analogue is part of the synthesized DNA strand. nih.gov

Analysis of DNA/RNA Modifications (e.g., Sucrose (B13894) Gradients for DNA Breaks)

A key feature of DNA modified with 5'-amino-5'-deoxythymidine is the replacement of the standard phosphodiester bond with a more labile phosphoramidate linkage. This inherent instability, particularly under acidic conditions, is a defining characteristic that can be analyzed using various techniques. nih.gov Mild acid treatment specifically cleaves the DNA backbone at the site of the modified nucleotide. nih.gov

This property allows for the generation of polynucleotide fragments of specific lengths, which can be analyzed to map the locations of the incorporated analogue. nih.gov While older techniques like sucrose gradient centrifugation were used to analyze DNA strand breaks by separating molecules based on size, modern high-resolution methods like PAGE are now more common for precisely analyzing the cleavage products. The specific cleavage at the modification site provides a "sequence ladder" for each base, demonstrating a potential utility for this type of modification in genomic sequence analysis. nih.gov

Advanced Applications and Future Research Trajectories

Development of Molecular Probes for Biochemical Research

5'-amino-5'-deoxy-thymidine serves as a foundational substrate for the synthesis of specialized molecular probes used in biochemical research. ebiohippo.com Its utility stems from the reactive nature of the 5'-amino group compared to the natural 5'-hydroxyl group. nih.gov This allows for the creation of unique chemical linkages within nucleic acids.

When converted to its 5'-N-triphosphate form, 5'-amino-5'-deoxy-thymidine can be incorporated into DNA strands by DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I. nih.govnih.gov This enzymatic incorporation results in the formation of a phosphoramidate (B1195095) bond in the DNA backbone, replacing the standard phosphodiester bond. nih.gov

A key feature of these phosphoramidate-containing polynucleotides is their susceptibility to cleavage under mild acid conditions. nih.govnih.gov This acid lability provides a mechanism for specific, controlled fragmentation of the DNA chain at the site of incorporation. This property is instrumental in designing probes for various analytical techniques, as it allows for the subsequent release or analysis of DNA fragments generated after an enzymatic reaction. Research has shown that polynucleotides containing these bonds can range from approximately 100 to over 1,000 nucleotide units in size and can be further extended with DNA ligase, indicating their utility in creating long, modifiable DNA probes. nih.gov

The application of 5'-amino-5'-deoxy-thymidine as a direct probe for studying DNA-protein interactions is limited by its inherent chemical properties. Research indicates that the compound does not form stable complexes with DNA duplexes. biosynth.com This characteristic hinders its use as a conventional hybridization probe, where stable binding to a target DNA sequence is necessary to detect or analyze the binding of proteins to that sequence. The instability of its interaction with standard DNA structures means it is not a suitable candidate for techniques that rely on the formation of a stable probe-target duplex to investigate the influence of DNA-binding proteins.

Strategies for Targeting Enzyme Regulatory Sites in Research

A significant area of research for 5'-amino-5'-deoxy-thymidine (also referred to as 5'-AdThd) is its role as a modulator of enzyme activity through interaction with regulatory sites. It has been effectively demonstrated to target the allosteric, or feedback, regulatory site of thymidine (B127349) kinase (TK), an essential enzyme in the nucleotide salvage pathway. researchgate.net

Thymidine kinase activity is normally regulated by feedback inhibition from its downstream product, thymidine triphosphate (dTTP). researchgate.net High levels of dTTP signal that the cell has a sufficient supply of this nucleotide, causing dTTP to bind to a regulatory site on the thymidine kinase enzyme and inhibit its activity.

5'-amino-5'-deoxy-thymidine has been shown to antagonize this feedback inhibition. researchgate.net It competes with dTTP for the regulatory binding site. researchgate.net By binding to this site, 5'-amino-5'-deoxy-thymidine prevents dTTP from exerting its inhibitory effect, thereby stimulating the enzyme's activity even in the presence of high dTTP concentrations. researchgate.net This effect has been observed in intact HeLa and Vero cells, in cellular extracts, and with purified enzyme preparations. researchgate.net

Further studies with thymidine kinase purified from 647V cells confirmed this mechanism, establishing that 5'-amino-5'-deoxy-thymidine interacts with the enzyme at the dTTP-binding site. researchgate.net The strategic use of compounds like 5'-amino-5'-deoxy-thymidine to disrupt homeostatic regulatory mechanisms represents a targeted approach to modulating cellular metabolic pathways for research purposes. researchgate.net

| Experimental System | Key Finding | Reference |

|---|---|---|

| Intact HeLa and Vero Cells | Markedly stimulated the uptake of thymidine by antagonizing dTTP's feedback inhibition. | researchgate.net |

| Cellular Extracts (HeLa, Vero) | Reduced the inhibitory effects of dTTP on thymidine kinase activity. | researchgate.net |

| Purified Thymidine Kinase | Directly shown to reduce the inhibition caused by dTTP. | researchgate.net |

| Purified Thymidine Kinase (647V cells) | Competes with dTTP for the regulatory site, stimulating enzyme activity. | researchgate.net |

Utilization in Genomics Research Technologies

The unique biochemical properties of 5'-amino-5'-deoxy-thymidine and its analogues lend themselves to potential applications in various genomics research technologies. The ability of its 5'-N-triphosphate derivative to be incorporated into a growing DNA chain by a polymerase, followed by specific cleavage of the resulting phosphoramidate bond, forms the basis of a powerful analytical procedure. nih.gov This "extension-cleavage" method has potential utility in genomic sequence analysis. nih.gov

SNP analysis often relies on methods that can precisely distinguish between DNA sequences that differ by a single base. youtube.com Techniques such as minisequencing or primer extension involve a DNA polymerase extending a primer that anneals adjacent to the SNP site. youtube.com The incorporation of a 5'-amino-5'-deoxy-thymidine nucleotide opposite its complementary base, followed by chemical cleavage, could provide a distinct signal for the presence of that base, thereby identifying the specific SNP allele. The generation of a fragment of a predictable size following cleavage would serve as a clear indicator of the nucleotide at the SNP position.

STR analysis is a cornerstone of forensic science and genetic mapping, involving the measurement of the length of repetitive DNA sequences. nih.gov This analysis requires precise determination of the number of repeat units at a specific locus. A methodology utilizing 5'-amino-5'-deoxy-thymidine could potentially be developed where the analogue is incorporated at specific points relative to the STR region during DNA synthesis. Subsequent cleavage at these points would generate fragments whose lengths are directly related to the number of STR units, which could then be analyzed by mass spectrometry or electrophoresis.

Genome assembly involves piecing together numerous short DNA sequence reads to reconstruct the original genome. De novo sequencing, in particular, benefits from methods that can generate accurate reference sequences. The extension-cleavage procedure enabled by 5'-amino-5'-deoxy-thymidine and its analogues could be adapted for sequencing applications. nih.gov By incorporating the amino-modified nucleotide in place of one of the four standard nucleotides in separate reactions, DNA polymerase can synthesize a new strand. Subsequent acid-induced cleavage would generate a ladder of DNA fragments, each terminating at a position where the specific amino-analogue was incorporated. nih.gov Analyzing these fragments would allow for the determination of the DNA sequence, contributing to the assembly of contigs and scaffolds in a genome project.

| Genomic Technology | Principle of Application | Potential Outcome |

|---|---|---|

| SNP Analysis | Allele-specific incorporation of the amino-nucleotide followed by chemical cleavage. | Generation of allele-specific fragments for SNP identification. |

| STR Analysis | Incorporation at defined positions flanking the repeat region, followed by cleavage. | Creation of fragments whose size corresponds to the number of STR units. |

| Genome Sequence Assembly | Base-specific incorporation and subsequent cleavage to generate a sequence ladder. | A chemical sequencing method to generate reads for genome reconstruction. |

Exploration of Novel Nucleoside Analog Synthesis for Research Tools

5'-Amino-5'-deoxy-thymidine serves as a critical building block in the synthesis of novel nucleoside analogs, which are developed as sophisticated tools for biological and genomic research. The presence of a primary amino group at the 5' position, replacing the natural hydroxyl group, offers a reactive handle for chemical modifications and imparts unique properties to the resulting molecules. nih.gov

Researchers have leveraged this compound to create modified oligonucleotides with enhanced characteristics. For instance, 5'-amino-5'-deoxy-thymidine is a precursor in the synthesis of 5'-amino-5'-deoxy-5'-hydroxymethylthymidine. When this modified residue is incorporated into an oligonucleotide, it demonstrates increased resistance to degradation by nucleases and improved binding selectivity to single-stranded RNA. nih.gov These attributes make such modified oligonucleotides valuable tools for applications in gene therapy and DNA nanotechnology. nih.gov The synthesis of these specialized phosphoramidites allows for their direct inclusion in automated oligonucleotide synthesis. nih.gov

Furthermore, 5'-amino-5'-deoxy-thymidine can be converted to its corresponding 5'-N-triphosphate derivative. nih.gov This analog can be recognized and incorporated into a growing DNA strand by certain DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I. nih.gov The resulting modified DNA can be specifically cleaved at the site of the analog under mild acid conditions. This property allows for the generation of a sequence ladder for each base, presenting a potential utility in genomic sequencing and analysis. nih.gov The ability to manipulate the DNA enzymatically after incorporation of the analog but before cleavage offers additional flexibility in experimental design. nih.gov